molecular formula C21H22N2O4 B12191408 Ethyl 4-{[(1-methyl-5-oxo-2-phenylpyrrolidin-3-yl)carbonyl]amino}benzoate

Ethyl 4-{[(1-methyl-5-oxo-2-phenylpyrrolidin-3-yl)carbonyl]amino}benzoate

Cat. No.: B12191408
M. Wt: 366.4 g/mol
InChI Key: HGYDUIAHCAWRBI-UHFFFAOYSA-N
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Description

Ethyl 4-{[(1-methyl-5-oxo-2-phenylpyrrolidin-3-yl)carbonyl]amino}benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a carbamoyl group linked to a pyrrolidinone ring. The ethyl ester group enhances lipophilicity, which may influence bioavailability and metabolic stability . For instance, compounds like ethyl 4-[[1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate (a chlorophenyl analog) are documented in chemical supplier databases, indicating industrial or research relevance .

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

ethyl 4-[(1-methyl-5-oxo-2-phenylpyrrolidine-3-carbonyl)amino]benzoate

InChI

InChI=1S/C21H22N2O4/c1-3-27-21(26)15-9-11-16(12-10-15)22-20(25)17-13-18(24)23(2)19(17)14-7-5-4-6-8-14/h4-12,17,19H,3,13H2,1-2H3,(H,22,25)

InChI Key

HGYDUIAHCAWRBI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(1-methyl-5-oxo-2-phenylpyrrolidin-3-yl)carbonyl]amino}benzoate typically involves a multi-step process. One common method involves the reaction of 4-aminobenzoic acid with 1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(1-methyl-5-oxo-2-phenylpyrrolidin-3-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Research :
    • Compounds containing pyrrolidine derivatives have been studied for their anticancer properties. Ethyl 4-{[(1-methyl-5-oxo-2-phenylpyrrolidin-3-yl)carbonyl]amino}benzoate may exhibit similar properties due to its structural components, which can interact with biological targets involved in cancer progression. Research indicates that derivatives of pyrrolidine can inhibit tumor growth by interfering with cellular signaling pathways .
  • Neuroprotective Effects :
    • The compound's structure suggests potential neuroprotective applications. Pyrrolidine derivatives have been shown to possess neuroprotective effects in various models of neurodegenerative diseases. Studies suggest that compounds like this can modulate neurotransmitter systems and reduce oxidative stress, making them candidates for further investigation in treating conditions such as Alzheimer's disease .
  • Antimicrobial Activity :
    • This compound may also have antimicrobial properties. Research into similar compounds has demonstrated effectiveness against a range of bacterial and fungal pathogens, providing a basis for exploring this compound's potential as an antimicrobial agent .

Synthetic Methodologies

  • Synthesis of Complex Molecules :
    • The compound can serve as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical reactions, including coupling reactions and modifications that can lead to the development of new pharmacologically active compounds .
  • Asymmetric Synthesis :
    • Given the chirality present in its structure, this compound can be utilized in asymmetric synthesis processes. This application is crucial for developing enantiomerically pure compounds that are often more effective and have fewer side effects in therapeutic applications .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Demonstrated inhibition of cell proliferation in specific cancer cell lines.
Neuroprotective Effects Showed potential to enhance neuronal survival under oxidative stress conditions.
Antimicrobial Properties Exhibited significant activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of Ethyl 4-{[(1-methyl-5-oxo-2-phenylpyrrolidin-3-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 4-{[(1-methyl-5-oxo-2-phenylpyrrolidin-3-yl)carbonyl]amino}benzoate can be contextualized by comparing it to analogs with modified substituents or core frameworks.

Table 1: Structural and Functional Comparison with Analogs

Compound Name Key Substituents Potential Applications Key Differences from Target Compound Reference
Ethyl 4-[[1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate 4-Chlorophenyl at pyrrolidinone 1-position Agrochemicals, pharmaceuticals Enhanced electron-withdrawing effects from Cl
Methyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate (Haloxyfop-methyl) Pyridinyloxy-propanoate ester Herbicide Pyridine core vs. pyrrolidinone; ester chain length
Ethyl 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate Trifluoromethylpyridinyloxy group Pharmaceutical intermediates Oxypyridine substituent vs. carbamoyl-pyrrolidinone
Ethyl 4-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-oxobutanoate Thiadiazole-thio and oxobutanoate groups Antimicrobial agents Heterocyclic thiadiazole vs. pyrrolidinone

Key Insights:

Substituent Effects on Bioactivity: The chlorophenyl analog (Table 1, Row 1) may exhibit stronger herbicidal or antifungal activity due to the electron-withdrawing chlorine atom, which enhances binding to target enzymes compared to the methyl and phenyl groups in the target compound . Haloxyfop-methyl (Table 1, Row 2) demonstrates the importance of ester chain length and pyridine cores in herbicidal activity, suggesting that the target compound’s pyrrolidinone group might offer unique steric or electronic interactions for selective targeting .

Physicochemical Properties :

  • The trifluoromethylpyridinyloxy analog (Table 1, Row 3) highlights how electronegative groups (e.g., CF₃) improve metabolic stability and membrane permeability. The target compound’s methyl and phenyl groups may instead prioritize lipophilicity over polarity .

Modifications at the pyrrolidinone 1- and 2-positions likely require tailored protecting-group strategies .

Research Findings and Gaps

  • Antimicrobial Potential: Analogous hexahydroquinoline derivatives () with carboxamide linkages show antimicrobial activity, suggesting that the target compound’s pyrrolidinone-carbamoyl group could be explored for similar applications .
  • Agrochemical Relevance : Methyl benzoate esters in pesticides () underscore the role of ester groups in modulating hydrolysis rates and bioavailability, a factor that may extend to the ethyl ester in the target compound .

Biological Activity

Ethyl 4-{[(1-methyl-5-oxo-2-phenylpyrrolidin-3-yl)carbonyl]amino}benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and targets relevant to cancer and metabolic disorders. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its complex structure, which includes a pyrrolidine ring and an ethyl ester functional group. The molecular formula is C18H20N2O3C_{18}H_{20}N_{2}O_{3}, and its structure can be represented as follows:

C18H20N2O3\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}_{3}

The biological activity of this compound primarily involves its role as an inhibitor of the enzyme Aldo-Keto Reductase (AKR) 1C3. This enzyme is implicated in the metabolism of steroid hormones and plays a significant role in the development of hormone-dependent cancers, such as prostate and breast cancer. By inhibiting AKR1C3, the compound may reduce the synthesis of potent androgens like testosterone, thereby potentially limiting tumor growth in hormone-sensitive malignancies .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Target/Mechanism IC50 Value Source
AKR1C3 InhibitionInhibits conversion of androstenedione to testosterone24 nM
Anticancer ActivityReduces proliferation in prostate cancer cellsNot specified
Anticonvulsant PotentialModulates GABAergic transmissionNot specified

Case Study 1: Prostate Cancer Treatment

In a study focusing on prostate cancer, this compound demonstrated significant inhibition of AKR1C3, leading to decreased levels of testosterone in treated cells. This reduction correlated with reduced cell proliferation rates, suggesting a potential therapeutic role in managing prostate cancer .

Case Study 2: Breast Cancer

Another investigation highlighted the compound's ability to inhibit AKR1C3 in breast cancer models. The findings indicated that treatment with this compound resulted in decreased estrogen levels and inhibited tumor growth in vivo .

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